Triperiden

Antiviral Influenza Measles

Triperiden is a research-exclusive piperidine-class anticholinergic with a unique dual pharmacological profile: it acts as a central muscarinic antagonist AND selectively inhibits influenza A/B viral entry by raising endosomal pH. Critically, this antiviral activity is absent in close analogs like Biperiden and Trihexyphenidyl, making Triperiden the essential tool for dissecting host-pathogen pH dynamics in neuronal or respiratory models. Procure only if dual-mechanism specificity is required.

Molecular Formula C21H30ClNO
Molecular Weight 347.9 g/mol
CAS No. 14617-17-5
Cat. No. B1683667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriperiden
CAS14617-17-5
SynonymsNorakin
triperiden
Molecular FormulaC21H30ClNO
Molecular Weight347.9 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CCC(C2C3CC4C2C4C3)(C5=CC=CC=C5)O.Cl
InChIInChI=1S/C21H29NO.ClH/c23-21(16-7-3-1-4-8-16,9-12-22-10-5-2-6-11-22)20-15-13-17-18(14-15)19(17)20;/h1,3-4,7-8,15,17-20,23H,2,5-6,9-14H2;1H
InChIKeyHWSIZQMXQQXDNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Triperiden (CAS 14617-17-5): Core Chemical and Pharmacological Profile for Antiviral and Anticholinergic Research Procurement


Triperiden (also known as Norakin) is a synthetic anticholinergic agent of the piperidine class, supplied primarily as the hydrochloride salt (molecular weight 347.92 g/mol) . It is recognized for two distinct biological activities: first, as a centrally acting muscarinic acetylcholine receptor antagonist with applications in Parkinson's disease and movement disorder research; second, as an inhibitor of influenza virus multiplication that targets the viral haemagglutinin (HA) glycoprotein and inhibits the pH-dependent conformational change required for viral entry [1]. This dual pharmacological profile distinguishes Triperiden from many related antiparkinsonian anticholinergics and positions it as a unique research tool.

Why Generic Anticholinergic Substitution Is Not Equivalent for Triperiden (Norakin)


Simply substituting Triperiden with another centrally acting anticholinergic like Biperiden or Trihexyphenidyl is not scientifically justified for research applications. While these compounds share a common mechanism of muscarinic antagonism, Triperiden possesses a unique, quantifiable antiviral profile that is absent in its closest structural and pharmacological analogs. Head-to-head studies demonstrate that Biperiden, Trihexyphenidyl, and diethylbenzhydramine (Antiparkin) lack significant anti-influenza activity under conditions where Triperiden shows potent viral inhibition [1]. Furthermore, Triperiden's antiviral mechanism operates through a distinct pathway—raising intracellular endosomal pH—rather than directly binding to the viral M2 ion channel like Amantadine [2]. Therefore, any study requiring investigation of both anticholinergic and antiviral properties, or of the specific host-pathogen interaction mediated by endosomal pH modulation, demands the use of Triperiden specifically.

Triperiden Quantitative Differentiation: Head-to-Head Antiviral Activity and Distinct Mechanism of Action


Triperiden Exhibits Potent Antiviral Activity Against Influenza A and Measles Viruses, in Contrast to Inactive Anticholinergic Analogs

In a direct comparative study, Triperiden (Norakin) demonstrated significant antiviral activity against influenza A and measles viruses, whereas the closely related antiparkinsonian anticholinergics trihexyphenidyl (Parkopan), biperiden (Akineton), and diethylbenzhydramine (Antiparkin) were ineffective [1]. Triperiden inhibited influenza A virus replication in MDCK cells and measles virus in Vero cells, with 50% inhibitory concentrations (IC50) for measles virus reported between 2-6 µg/ml [1]. In contrast, the comparator drugs showed no meaningful inhibition in the same assay systems, highlighting a unique, quantifiable antiviral property exclusive to Triperiden within this chemical class [1].

Antiviral Influenza Measles Head-to-Head Comparison IC50

Triperiden's Antiviral Mechanism: Endosomal pH Elevation Versus Direct HA Binding

While initial reports suggested Triperiden targets viral hemagglutinin (HA) directly, a detailed mechanistic study reveals a different mode of action. Triperiden at a concentration of 10⁻⁵ M raised the intracellular pH in MDCK cells from a baseline of pH 5.3 to approximately pH 6.0 [1]. This pH increase was sufficient to parallel the pH-dependent inhibition of viral hemolysis and fusion, whereas direct HA binding or fusion inhibition was not observed at concentrations up to 10⁻³ M [1]. This contrasts with the M2 ion channel blockers Amantadine and Rimantadine, which also elevate endosomal pH but do so by a distinct direct mechanism on the viral M2 protein.

Mechanism of Action Influenza Endosomal pH Hemagglutinin Host-Pathogen Interaction

Triperiden Displays Distinct In Vitro and In Vivo Biotransformation Profile Relative to Other Anticholinergics

Triperiden undergoes a specific metabolic fate that differs from related piperidine anticholinergics. Following oral administration in rats, Triperiden (as a mixture of stereoisomers 1a and 1b) yields six hydroxylated metabolites, all occurring on the piperidine or tricyclic moieties, with no hydroxylation of the phenyl ring observed [1]. The two major metabolites (compounds 2 and 3) account for greater than 50% of total excretion products, and approximately 70% of the administered dose and metabolites are excreted in urine [1]. In contrast, Biperiden is primarily metabolized by hepatic hydroxylation and has a well-characterized terminal elimination half-life of approximately 18-24 hours in humans [2]. Triperiden's distinct metabolic pathway, particularly the absence of phenyl ring hydroxylation, is a key differentiating factor for studies involving drug metabolism, toxicology, or potential drug-drug interactions.

Pharmacokinetics Metabolism Biotransformation Drug Metabolism ADME

Triperiden's Antiviral Spectrum Includes Broad Activity Against Influenza A and B, but Not Other Viral Families

Triperiden's antiviral activity is not limited to influenza A; it also inhibits influenza B virus replication [1]. This broad anti-influenza spectrum is a key differentiator from Amantadine, which is only effective against influenza A strains due to its M2 channel mechanism [2]. However, Triperiden's action is selective for influenza and measles viruses; it shows no inhibitory effect against vaccinia, vesicular stomatitis, polio type 1, or herpes simplex type 1 viruses [1]. This selective profile is crucial for researchers designing experiments that require specific influenza inhibition without off-target effects on other viral pathogens.

Antiviral Spectrum Influenza B Selectivity Viral Families

Optimal Scientific and Industrial Application Scenarios for Triperiden (CAS 14617-17-5)


Mechanistic Studies of Endosomal pH Modulation in Influenza Virus Entry

Triperiden is an ideal chemical probe for dissecting the role of endosomal acidification in influenza virus entry, specifically because it raises intracellular pH without directly binding to viral HA or the M2 ion channel [1]. This allows researchers to separate host cell pH effects from direct viral protein interactions, a distinction not possible with M2 inhibitors like Amantadine [2].

Dual-Action Pharmacology Studies Linking Anticholinergic and Antiviral Pathways

Due to its unique, quantifiable dual activity—potent anticholinergic effects coupled with specific anti-influenza activity not found in analogs like Biperiden or Trihexyphenidyl [1]—Triperiden is the only compound in its class suitable for investigating potential cross-talk between muscarinic signaling pathways and viral replication in neuronal or respiratory models.

In Vitro and In Vivo Metabolism and Toxicology Profiling

Triperiden's distinct biotransformation pathway, characterized by hydroxylation of the piperidine and tricyclic moieties and absence of phenyl ring metabolism [1], makes it a critical reference standard for metabolism studies. Its unique metabolite profile ensures that results from ADME assays are not confounded by metabolic pathways common to other piperidine anticholinergics like Biperiden [2].

Selective Anti-Influenza Assays (Influenza A and B) in Mixed Viral Infection Models

Triperiden's broad activity against both influenza A and B, combined with its lack of effect on vaccinia, VSV, polio, and HSV-1 [1], makes it a useful tool for selectively inhibiting influenza replication in co-infection or mixed viral stock experiments, providing cleaner phenotypic outcomes than broader-spectrum antivirals.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Triperiden

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.